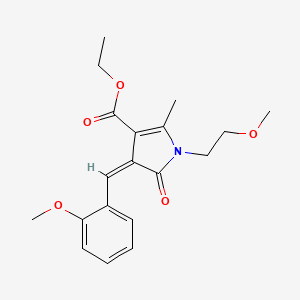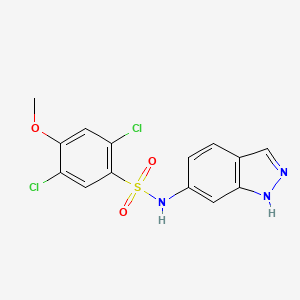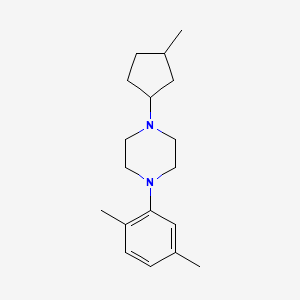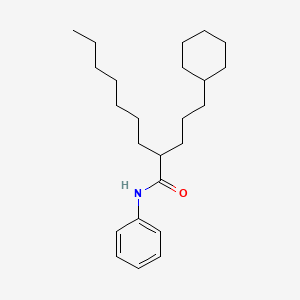![molecular formula C23H28O4 B5056386 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene](/img/structure/B5056386.png)
4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene, also known as AMPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene is a TRPA1 agonist, which means that it activates the TRPA1 ion channel. The TRPA1 ion channel is involved in several physiological processes, including pain sensation, inflammation, and oxidative stress. Activation of this channel by 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene has been shown to protect dopaminergic neurons from oxidative stress and reduce pain sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene are primarily related to its activation of the TRPA1 ion channel. Activation of this channel has been shown to reduce pain sensitivity, protect dopaminergic neurons from oxidative stress, and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene in lab experiments is that it is a highly specific TRPA1 agonist, which means that its effects can be attributed to the activation of this ion channel. However, one limitation of using 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene is that it has relatively low potency compared to other TRPA1 agonists, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Another area of interest is its potential as a treatment for inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize the synthesis method of 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene and improve its potency.
Méthodes De Synthèse
The synthesis of 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene involves the reaction of 4-allyl-2-methoxyphenol with 3-bromo-1-(2-methoxy-4-(1-propen-1-yl)phenoxy)propan-2-ol in the presence of potassium carbonate and copper iodide. The resulting product is then subjected to a palladium-catalyzed coupling reaction with 4-bromoanisole to form 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene.
Applications De Recherche Scientifique
4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene has been studied for its potential therapeutic applications in several areas. One of the areas of interest is its potential as a treatment for Parkinson's disease. Studies have shown that 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene can activate the TRPA1 ion channel, which has been implicated in the pathogenesis of Parkinson's disease. Activation of this channel has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models of Parkinson's disease.
Another area of interest for 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene is its potential as a treatment for chronic pain. Studies have shown that 4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene can activate the TRPA1 ion channel, which is involved in the transmission of pain signals. Activation of this channel has been shown to reduce pain sensitivity in animal models of chronic pain.
Propriétés
IUPAC Name |
2-methoxy-1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-5-8-18-10-12-20(22(16-18)24-3)26-14-7-15-27-21-13-11-19(9-6-2)17-23(21)25-4/h5-6,9-13,16-17H,1,7-8,14-15H2,2-4H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEHQYQHKXTWCK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5056317.png)
![1-cyclopentyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5056323.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5056324.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(4-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5056331.png)
![[(2S)-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-pyrrolidinyl]methanol](/img/structure/B5056338.png)

![6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5056351.png)
![1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B5056356.png)
![ethyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5056364.png)
![ethyl [(7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5056371.png)
![methyl 2-{[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B5056376.png)
